Oleoyl-Gly-Lys-(m-PEG11)-amine
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Overview
Description
Oleoyl-Gly-Lys-(m-PEG11)-amine is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its ability to link an antibody to a cytotoxic drug, facilitating targeted drug delivery. The molecular formula of this compound is C49H96N4O14, and it has a molecular weight of 965.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl-Gly-Lys-(m-PEG11)-amine involves multiple steps, including the coupling of oleoyl chloride with glycine, followed by the attachment of lysine and the incorporation of an 11-unit PEG chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oleoyl-Gly-Lys-(m-PEG11)-amine primarily undergoes cleavage reactions, where the PEG linker is cleaved to release the attached cytotoxic drug. This cleavage can be triggered by various stimuli, including acidic pH, enzymatic activity, or reducing conditions .
Common Reagents and Conditions
Acidic Conditions: The compound can be cleaved under acidic conditions using reagents such as hydrochloric acid.
Enzymatic Activity: Proteases can cleave the peptide bonds within the linker.
Reducing Conditions: Reducing agents like dithiothreitol (DTT) can break disulfide bonds within the linker
Major Products Formed
The major products formed from the cleavage of this compound include the free cytotoxic drug and the cleaved PEG linker. The specific products depend on the nature of the attached drug and the cleavage conditions .
Scientific Research Applications
Oleoyl-Gly-Lys-(m-PEG11)-amine is extensively used in the field of targeted drug delivery, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable nature allows for the controlled release of the drug at the target site .
In addition to its use in ADCs, this compound is also employed in the study of drug delivery mechanisms, the development of new therapeutic agents, and the investigation of PEGylation techniques to improve drug solubility and stability .
Mechanism of Action
The mechanism of action of Oleoyl-Gly-Lys-(m-PEG11)-amine involves the formation of a stable bond between the antibody and the cytotoxic drug. Upon reaching the target site, the linker is cleaved, releasing the drug to exert its cytotoxic effects. The cleavage can be triggered by specific conditions present in the tumor microenvironment, such as acidic pH or the presence of certain enzymes .
The molecular targets and pathways involved in the action of this compound depend on the nature of the attached drug. Generally, the released drug interacts with cellular targets to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Oleoyl-Gly-Lys-(m-PEG4)-amine: A shorter PEG linker with similar properties but different pharmacokinetics.
Oleoyl-Gly-Lys-(m-PEG8)-amine: An intermediate-length PEG linker with comparable applications.
DBCO-PEG4-MMAF: Another cleavable PEG linker used in ADCs but with a different cytotoxic drug
Uniqueness
Oleoyl-Gly-Lys-(m-PEG11)-amine is unique due to its 11-unit PEG chain, which provides enhanced solubility and stability compared to shorter PEG linkers. This longer chain also allows for better pharmacokinetic properties, making it a preferred choice for certain ADC formulations .
Properties
IUPAC Name |
(E)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBIFSVLSANPBF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H96N4O14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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